N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include identifying the compound’s functional groups and any notable features of its structure.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product are also typically reported.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include reactions used to synthesize the compound, as well as reactions the compound can be used in.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying how these properties change under different conditions.Scientific Research Applications
Microbial Degradation of Sulfonamide Antibiotics
A study by Ricken et al. (2013) investigated the microbial degradation of sulfonamide antibiotics, revealing an unusual degradation pathway initiated by ipso-hydroxylation followed by fragmentation of the parent compound. This process results in the release of sulfite and other metabolites, demonstrating a microbial strategy to eliminate sulfonamide antibiotics from the environment (Ricken et al., 2013).
Antimicrobial and Enzyme Inhibitory Activities
Research conducted by Irshad et al. (2019) focused on the design, synthesis, and biological evaluation of sulfonamides possessing a 1,4-benzodioxane nucleus. These compounds were assessed for their antimicrobial activities and their ability to inhibit enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). The study identified compounds with moderate to promising activities, highlighting the therapeutic potential of these sulfonamides in treating various conditions (Irshad et al., 2019).
High-Performance Epoxy Thermosets
Lin et al. (2016) developed high-temperature, flame-retardant, and transparent epoxy thermosets using a sustainable phenol derivative. The phenolic hydroxyl linkages in the synthesized poly(ether sulfone) acted as reacting sites for epoxy resins, leading to the creation of high-performance materials suitable for various industrial applications (Lin et al., 2016).
Ocular Hypotensive Activity
Graham et al. (1989) explored the ocular hypotensive activity of benzo[b]thiophene-2-sulfonamide derivatives as topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. Among the compounds studied, specific derivatives were identified as potent ocular hypotensive agents, selected for clinical evaluation (Graham et al., 1989).
Synthesis and Characterization of Quinazoline Derivatives
Rahman et al. (2014) investigated the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives for their diuretic, antihypertensive, and anti-diabetic potential. The study highlighted compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide as the most potent derivative, indicating its potential in treating hypertension and diabetes (Rahman et al., 2014).
Safety And Hazards
This involves identifying any hazards associated with the compound, such as toxicity, flammability, or reactivity. It also includes detailing how to safely handle and dispose of the compound.
Future Directions
This involves identifying areas for future research. This could include potential applications of the compound, or ways to improve its synthesis or properties.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-22-15-6-4-3-5-14(15)18(23-2)12-19-26(20,21)13-7-8-16-17(11-13)25-10-9-24-16/h3-8,11,18-19H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEQUFZUYWPCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.